(4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
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Overview
Description
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(1-(6-phenylpyrimidin-4-yl)azetidin-3-yl)methanone
is a chemical compound with a complex structure. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs) . ENTs play a crucial role in the transport of nucleoside and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The InChI code for a similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL
, is 1S/C11H13FN2O.ClH/c12-10-3-1-9(2-4-10)11(15)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H
. This provides a detailed representation of the molecular structure, but a full analysis would require more specific information or computational chemistry tools. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available literature. A similar compound,(4-FLUOROPHENYL)(PIPERAZIN-1-YL)METHANONE HCL
, has a molecular weight of 244.7 and is described as a white to yellow solid .
Scientific Research Applications
Conformationally Constrained Butyrophenones
A study by Raviña et al. (2000) explored the synthesis and evaluation of novel conformationally restricted butyrophenones as antipsychotic agents, focusing on their affinity for dopamine and serotonin receptors. This research highlights the potential use of structurally related compounds in developing new treatments for psychiatric disorders (Raviña et al., 2000).
Antileukemic Activity
Vinaya et al. (2011) synthesized and evaluated the antiproliferative activity of several piperidine derivatives against human leukemia cells. The study indicates the potential anticancer effects associated with the piperidine framework, suggesting that compounds with structural similarities could be explored further for their antileukemic properties (Vinaya et al., 2011).
Novel Bioactive Heterocycle
Prasad et al. (2018) reported on the synthesis and evaluation of a novel bioactive heterocycle for antiproliferative activity, providing insights into the utility of related chemical structures in the development of new therapeutic agents (Prasad et al., 2018).
Estrogen Receptor Binding Affinity
Research by Parveen et al. (2017) involved the synthesis and evaluation of pyrimidine-piperazine conjugates for their anti-proliferative activities and binding affinity to estrogen receptors. This study underscores the potential of such compounds in cancer therapy, particularly in targeting hormone-related pathways (Parveen et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[1-(6-phenylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O/c25-20-6-8-21(9-7-20)28-10-12-29(13-11-28)24(31)19-15-30(16-19)23-14-22(26-17-27-23)18-4-2-1-3-5-18/h1-9,14,17,19H,10-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVZQUMOHPQTJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3CN(C3)C4=NC=NC(=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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